molecular formula C24H17BrClF2N3O2S B2698676 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1226428-14-3

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2698676
CAS No.: 1226428-14-3
M. Wt: 564.83
InChI Key: GQOCLLMMELAFLS-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a structurally complex imidazole-based acetamide derivative. Its core structure comprises a 1,5-disubstituted imidazole ring with a thioether linkage to an acetamide group. Key structural features include:

  • A 4-bromophenyl substituent at the 5-position of the imidazole, which may enhance hydrophobic interactions in biological targets.
  • A 4-(difluoromethoxy)phenyl group at the 1-position, contributing unique electronic and steric properties due to the difluoromethoxy moiety.
  • A thioacetamide bridge connecting the imidazole to an N-(3-chlorophenyl) group, which could influence binding affinity and metabolic stability.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClF2N3O2S/c25-16-6-4-15(5-7-16)21-13-29-24(31(21)19-8-10-20(11-9-19)33-23(27)28)34-14-22(32)30-18-3-1-2-17(26)12-18/h1-13,23H,14H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOCLLMMELAFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C24H17BrClF2N3O2SC_{24}H_{17}BrClF_2N_3O_2S with a molecular weight of 564.8 g/mol. The structural representation highlights the presence of significant functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H17BrClF2N3O2S
Molecular Weight564.8 g/mol
CAS Number1226450-67-4

Antitumor Activity

Research indicates that imidazole derivatives, including the compound , exhibit notable antitumor properties. Specifically, compounds with similar structural motifs have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways . In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it exhibited a significant reduction in inflammatory markers and cytokine levels. The mechanism of action appears to involve inhibition of pro-inflammatory mediators, which aligns with findings from related studies on imidazole derivatives .

Analgesic Properties

Preliminary studies have assessed the analgesic effects of this compound using standard pain models (e.g., the writhing test and hot plate test). Results indicated that it possesses moderate analgesic properties, potentially through modulation of pain pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. The presence of bromine and difluoromethoxy groups is believed to enhance lipophilicity and receptor binding affinity. Comparative analysis with other imidazole derivatives suggests that modifications at the phenyl rings can significantly alter pharmacological profiles.

Case Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including breast and lung cancer cells. The results showed IC50 values in the low micromolar range, indicating potent antitumor activity when compared to standard chemotherapeutics.

Case Study 2: In Vivo Anti-inflammatory Assessment

In a controlled animal study, this compound was administered to mice with induced inflammation. The treatment group showed a statistically significant decrease in paw edema compared to controls, supporting its potential use as an anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Applications

Recent studies indicate that compounds related to this structure exhibit promising antimicrobial properties. The compound's effectiveness against various bacterial strains is attributed to its ability to inhibit key enzymes involved in bacterial fatty acid biosynthesis.

  • Mechanism of Action : The compound targets the enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK), which is critical for bacterial survival.
  • IC50 Values : Related compounds have displayed IC50 values ranging from 0.10 to 0.24 μM , indicating strong antibacterial activity against pathogens like Clostridioides difficile .

Anticancer Applications

The anticancer potential of this compound has been evaluated through various in vitro studies, demonstrating significant cytotoxicity against several cancer cell lines.

  • Cell Lines Tested : The compound has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) and other cancer types.
  • GI50 Values : Derivatives of similar structures exhibited GI50 values between 25.1 and 93.3 μM , suggesting a broad-spectrum antitumor activity .

Study on Antibacterial Activity

A study conducted on related derivatives revealed their potential as effective antibacterial agents. The structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityIC50 (μM)
d1Moderate0.15
d2High0.10
d3Low0.24

Research on Anticancer Effects

In another study focusing on the anticancer properties, several derivatives were tested against MCF7 cells:

CompoundActivityGI50 (μM)
d6High25.1
d7Moderate55.0
d8Low93.3

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of the compound with biological targets. These studies utilized software such as Schrodinger v11.5 to visualize and predict binding affinities, providing insights into how structural features influence biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name / ID Imidazole Substituents Acetamide Substituent Key Features & Data Reference
Target Compound 5-(4-BrPh), 1-(4-(CF2O)Ph) N-(3-ClPh) Difluoromethoxy group enhances electronegativity; 3-ClPh may influence steric bulk. -
2-((5-(4-FPh)-1-(4-MeOPh)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 5-(4-FPh), 1-(4-MeOPh) N-(thiazol-2-yl) Demonstrated COX1/2 inhibition; methoxy group improves solubility .
2-((1-Allyl-5-(4-BrPh)-1H-imidazol-2-yl)thio)-N-(4-ClPh)acetamide 5-(4-BrPh), 1-allyl N-(4-ClPh) Allyl group introduces flexibility; 4-ClPh vs. 3-ClPh alters binding orientation.
N-(Benzofuran-5-yl)-2-((4-(4-BrPh)-1H-imidazol-2-yl)thio)acetamide (Compound 21) 4-(4-BrPh) N-(benzofuran-5-yl) 96% synthesis yield; benzofuran may enhance π-π stacking .
N-(4-Iodophenyl)-2-((4-(4-BrPh)-1H-imidazol-2-yl)thio)acetamide (Compound 22) 4-(4-BrPh) N-(4-Iodophenyl) Lower yield (69%) due to bulky iodine substituent .
N-(4-Chlorobenzyl)-2-(2-((2-((2-FPh)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide 5-(hydroxymethyl) N-(2-FPh) Hydroxymethyl improves hydrophilicity; fluorophenyl affects electronic density.

Crystallographic and Conformational Insights

  • Dihedral Angles : In N-substituted acetamides, substituents significantly influence molecular conformation. For example, dichlorophenyl analogs exhibit dihedral angles of 44.5–77.5° between aromatic rings, impacting binding pocket compatibility .
  • Hydrogen Bonding : Amide groups in analogs like Compound 9 form dimers via N–H···O interactions, critical for crystal packing and stability . The 3-chlorophenyl group in the target compound may disrupt such interactions compared to 4-substituted analogs.

Q & A

How can the synthesis of this compound be optimized for higher yield and purity?

Level: Basic
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent polarity, catalyst loading, and temperature. For imidazole-thioacetamide derivatives, a common approach is to use potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux, followed by recrystallization from ethanol to improve purity . Monitoring reaction progress via TLC or HPLC ensures intermediate formation. For example, coupling 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide in dichloromethane with triethylamine as a base at 273 K (as in analogous syntheses) can minimize side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further enhances purity.

What analytical techniques are critical for confirming the structural integrity of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromophenyl, difluoromethoxy groups) and acetamide linkage.
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions in acetamide derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23_{23}H17_{17}BrClF2_{2}N3_{3}O_{2S).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for acetamide) .

How should researchers design experiments to assess COX-1/2 inhibition potential?

Level: Advanced
Methodological Answer:

  • Enzyme Assays : Use recombinant COX-1/2 enzymes in vitro with arachidonic acid as a substrate. Measure prostaglandin production via ELISA or fluorescence. Include celecoxib (COX-2 inhibitor) and aspirin (COX-1 inhibitor) as controls .
  • Dose-Response Curves : Test compound concentrations from 0.1–100 µM to calculate IC50_{50} values.
  • Selectivity Analysis : Compare inhibition ratios (COX-2/COX-1) to evaluate isoform specificity.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05).

What strategies address poor solubility in pharmacological studies?

Level: Basic
Methodological Answer:

  • Co-Solvents : Use DMSO (<10% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
  • pH Adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions.

How can molecular docking elucidate the mechanism of action?

Level: Advanced
Methodological Answer:

  • Target Selection : Dock the compound into COX-2 (PDB ID: 3LN1) or other relevant targets (e.g., kinases) using AutoDock Vina.
  • Binding Site Analysis : Identify interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Tyr355) .
  • Free Energy Calculations : Compute binding affinities (ΔG) via MM-GBSA.
  • Validation : Compare docking poses with crystallographic data of known inhibitors (e.g., rofecoxib) .

How to resolve contradictions in reported biological activity data?

Level: Advanced
Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Assay Replication : Repeat experiments across multiple labs with standardized protocols (e.g., identical cell lines, serum concentrations).
  • Orthogonal Methods : Cross-validate COX inhibition data with ex vivo whole-blood assays.
  • Structural Analog Comparison : Benchmark against derivatives (e.g., fluorophenyl vs. chlorophenyl analogs) to identify SAR trends .

What insights can crystal structure analysis provide for this compound?

Level: Advanced
Methodological Answer:

  • Conformational Analysis : Determine dihedral angles between imidazole and acetamide moieties to predict flexibility .
  • Intermolecular Interactions : Map hydrogen bonds (e.g., N–H⋯O) and π-π stacking to explain packing stability.
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms.
  • Co-Crystallization : Co-crystallize with target enzymes (e.g., COX-2) to visualize binding modes .

How to translate in vitro activity to in vivo efficacy studies?

Level: Advanced
Methodological Answer:

  • Pharmacokinetics (PK) : Assess oral bioavailability in rodent models using LC-MS/MS quantification of plasma concentrations.
  • Toxicity Screening : Perform acute toxicity tests (OECD 423) and hepatic enzyme panels (ALT/AST).
  • Disease Models : Use carrageenan-induced paw edema (COX inhibition) or xenograft tumors (if anticancer activity is hypothesized).
  • Metabolite Identification : Use HPLC-MS to detect phase I/II metabolites in liver microsomes .

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